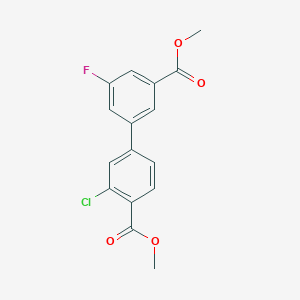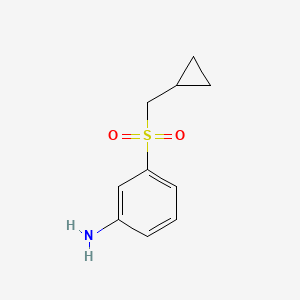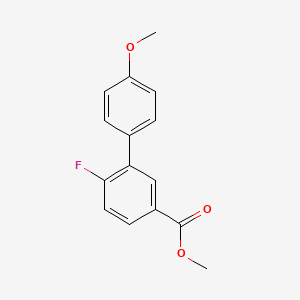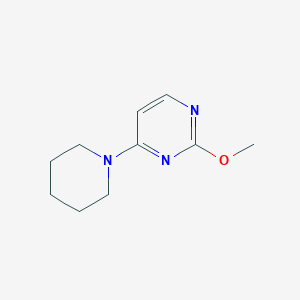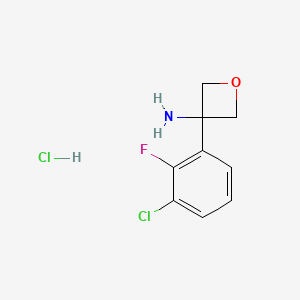
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride
Vue d'ensemble
Description
“Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” is a compound with the CAS Number: 2377031-91-7 . It has a molecular weight of 282.14 . Another related compound is “3-Chloro-2-fluorophenyl isocyanate” with a CAS Number: 69922-25-4 and a molecular weight of 171.56 .
Molecular Structure Analysis
The InChI code for “Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” is 1S/C11H13ClFNO2.ClH/c1-2-16-11(15)9(14)6-7-4-3-5-8(12)10(7)13;/h3-5,9H,2,6,14H2,1H3;1H . For “3-Chloro-2-fluorophenyl isocyanate”, the InChI code is 1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H .
Chemical Reactions Analysis
“3-Chloro-2-fluorophenyl isocyanate” is used in various chemical reactions, including Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reaction .
Physical And Chemical Properties Analysis
“Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” is a powder and should be stored at 4°C . “3-Chloro-2-fluorophenyl isocyanate” has a refractive index of n20/D 1.5380 (lit.), a boiling point of 185-186 °C (lit.), and a density of 1.369 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Antidepressant Activity : The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was synthesized and its structure confirmed by IR and 1H NMR. Its antidepressant activities were evaluated using mice forced swimming test, showing potential for further investigation in antidepressant activity (Yuan, 2012).
Synthesis of Related Compounds : Although not the exact compound , related compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid were synthesized, which are important intermediates for many biologically active anticancer drugs. This indicates the potential for the compound to serve as an intermediate in the synthesis of biologically active compounds (Zhang et al., 2019).
Biological Activities and Applications
Pharmacological Evaluation : A series of compounds including 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole were synthesized and screened for their in vivo anti-convulsant and anti-inflammatory activities. Some of these compounds exhibited significant biological activities, supported by in silico molecular docking studies. This suggests the potential pharmaceutical applications of compounds related to the one (Bhat et al., 2016).
Chemical Reactivity and Molecular Geometry Studies : The compounds 7-Chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4( 1H )-one and 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4-( 1H )-one were synthesized and their photo physical properties were studied. Computational calculations identified chemically active sites responsible for chemical reactivity, which could be relevant for the design of drugs or other applications where such chemical reactivity is a factor (Satheeshkumar et al., 2017).
Derivatives with Anti-Inflammatory Activity : Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and demonstrated significant anti-inflammatory activity, suggesting the potential of these derivatives in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
Anti-Leukemia Activity : Compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride with various substituted groups, such as 3-fluorophenyl, were synthesized and found to inhibit the growth of K562 cells to some extent, indicating potential bioactivity against leukemia (Yang et al., 2009).
Safety and Hazards
“Ethyl 2-amino-3-(3-chloro-2-fluorophenyl)propanoate hydrochloride” has hazard statements H315, H319, H335, and should be handled with precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . “3-Chloro-2-fluorophenyl isocyanate” is classified as a combustible liquid and causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
3-(3-chloro-2-fluorophenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO.ClH/c10-7-3-1-2-6(8(7)11)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZGOBYJMUSIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=C(C(=CC=C2)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-2-fluorophenyl)-3-oxetanamine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

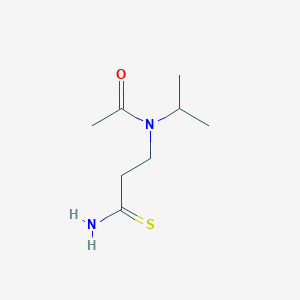
![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)
![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)
![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
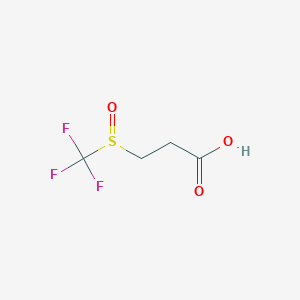
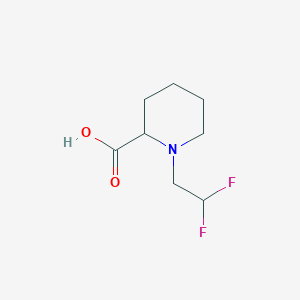

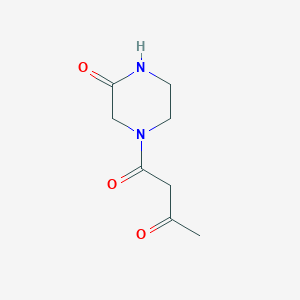

![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
